Home > Products > Screening Compounds P90044 > 3-fluoro Deschloroketamine (hydrochloride)
3-fluoro Deschloroketamine (hydrochloride) - 2657761-24-3

3-fluoro Deschloroketamine (hydrochloride)

Catalog Number: EVT-8388988
CAS Number: 2657761-24-3
Molecular Formula: C13H17ClFNO
Molecular Weight: 257.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-fluoro Deschloroketamine typically involves several chemical reactions starting from readily available precursors. One common method includes the use of 2-fluorobenzonitrile and a Grignard reagent, followed by various transformations to yield the final product.

Technical Details

  1. Initial Reaction: The synthesis begins with the reaction of 2-fluorobenzonitrile with cyclopentylmagnesium bromide to form 2-fluorophenyl-cyclopentyl ketone.
  2. Bromination: This ketone undergoes bromination at the alpha position.
  3. Formation of Imine: The resulting alpha-bromo ketone is treated with methylamine to form an alpha-hydroxy imine.
  4. Thermal Rearrangement: Finally, thermal rearrangement of the imine hydroxide leads to the formation of 3-fluoro Deschloroketamine upon heating in decalin with a palladium chloride catalyst .

This synthetic route is notable for its simplicity and does not require controlled precursors, making it accessible for laboratory synthesis.

Molecular Structure Analysis

The molecular formula for 3-fluoro Deschloroketamine is C13H17ClFNOC_{13}H_{17}ClFNO, with a molecular weight of approximately 253.74 g/mol. The structure features a fluorine atom at the 3-position on the phenyl ring, which significantly influences its pharmacological properties.

Structural Data

  • InChI Key: PHFAGYYTDLITTB-ZDUSSCGKSA-N
  • Molecular Geometry: The compound exhibits a chiral center, allowing for potential enantiomers that may have different biological activities .
Chemical Reactions Analysis

3-Fluoro Deschloroketamine can undergo various chemical reactions typical for ketamine analogs, including:

  • N-dealkylation: This process may lead to metabolites that retain psychoactive properties.
  • Oxidation and Reduction: These phase I metabolic reactions are common and can result in different active metabolites.
  • Glucuronidation: This phase II reaction involves conjugation with glucuronic acid, facilitating excretion .

The detailed pathways and specific metabolites formed during these reactions remain an area of ongoing research.

Mechanism of Action

The mechanism of action for 3-fluoro Deschloroketamine primarily involves antagonism at the N-methyl-D-aspartate receptor. This action disrupts normal neurotransmission in the brain, leading to its dissociative effects.

Process and Data

  • The compound's interaction with N-methyl-D-aspartate receptors is similar to that of ketamine, suggesting it may exhibit comparable anesthetic and hallucinogenic properties.
  • Studies indicate that it crosses the blood-brain barrier efficiently, influencing central nervous system activity rapidly after administration .
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: The hydrochloride salt has a melting point range of 258–260 °C.
  • Solubility: It is soluble in solvents such as dimethylformamide (10 mg/mL) and dimethylsulfoxide (5 mg/mL) but has limited water solubility .

Chemical Properties

  • The compound's stability under various conditions remains an important consideration for both research applications and potential therapeutic uses.
Applications

3-Fluoro Deschloroketamine has several scientific applications:

  • Research Tool: It serves as a valuable tool in pharmacological studies aimed at understanding dissociative anesthetics and their mechanisms.
  • Potential Therapeutic Uses: Investigations into its efficacy for treating depression or chronic pain conditions are ongoing, paralleling research on ketamine's therapeutic applications .
Structural and Pharmacological Context of 3-Fluoro Deschloroketamine (Hydrochloride)

Structural Analogues in the Arylcyclohexylamine Family

3-Fluoro Deschloroketamine hydrochloride (chemical name: 2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one hydrochloride) belongs to the arylcyclohexylamine class of compounds characterized by a cyclohexylamine backbone linked to an aromatic ring. This structural family includes clinically used anesthetics like ketamine, designer dissociatives like phencyclidine, and numerous research compounds. The core scaffold enables interaction with the phencyclidine binding site within N-Methyl-d-Aspartate receptors. 3-Fluoro Deschloroketamine specifically modifies the prototypical deschloroketamine structure by introducing a fluorine atom at the meta-position of the phenyl ring, enhancing lipophilicity (logP 2.1 vs. deschloroketamine's 1.8) and potentially influencing blood-brain barrier permeability [3].

Structurally, arylcyclohexylamines exhibit pharmacological diversification through three key modifications: 1) Variations in the amine moiety (e.g., N-ethyl in eticyclidine vs. N-methyl in ketamine), 2) Alterations to the cyclohexanone ring (e.g., substitutions or ring contraction), and 3) Substituents on the aromatic ring. 3-Fluoro Deschloroketamine exemplifies the latter category, retaining the N-methyl-cyclohexanone structure while positioning fluorine at the 3-position. This places it within a subgroup of fluorinated dissociatives alongside 2-Fluoro Deschloroketamine (2F-DCK) and 3-Fluoro Phencyclidine (3F-PCP), all sharing non-competitive N-Methyl-d-Aspartate receptor antagonism but differing in potency, kinetics, and binding affinity profiles [1] [6].

Table 1: Key Structural and Pharmacological Features of Selected Arylcyclohexylamines

CompoundAromatic SubstituentMolecular Weight (g/mol)Primary Pharmacological ActionDuration of Action
Ketamine2-Chloro237.7Non-competitive NMDA receptor antagonist~1 hour
DeschloroketamineHydrogen203.3Non-competitive NMDA receptor antagonist4–6 hours
2-Fluoro Deschloroketamine2-Fluoro221.3Non-competitive NMDA receptor antagonist3–5 hours
3-Fluoro Deschloroketamine Hydrochloride3-Fluoro257.7Non-competitive NMDA receptor antagonistUnderstudied
PhencyclidineHydrogen (piperidine)243.39Non-competitive NMDA receptor antagonist4–6 hours
3-Fluoro Phencyclidine3-Fluoro261.38Non-competitive NMDA receptor antagonistUnderstudied

Positional Isomerism: Comparative Analysis of 2- vs. 3-Fluoro Substitutions

Positional isomerism significantly influences the physicochemical and pharmacological profiles of fluorinated deschloroketamine analogues. The substitution of fluorine at the 2-position (ortho) versus the 3-position (meta) on the phenyl ring alters steric factors, electron distribution, and molecular dipole moments, leading to distinct biological interactions. Forensic analyses reveal clear differentiation between 2-Fluoro Deschloroketamine and 3-Fluoro Deschloroketamine in seized drug samples using techniques like gas chromatography-mass spectrometry and liquid chromatography-quadrupole time-of-flight mass spectrometry, confirming their prevalence as distinct entities in illicit markets [5].

Metabolic pathways exhibit positional sensitivity. While both isomers undergo extensive hepatic metabolism, preliminary in vitro studies using human liver microsomes suggest divergent primary routes: 2-Fluoro Deschloroketamine undergoes preferential N-demethylation to fluorodeschloronorketamine, whereas 3-Fluoro Deschloroketamine shows a higher propensity for hydroxylation pathways, potentially leading to distinct metabolite profiles with implications for detection windows and pharmacological activity [3] [5]. Furthermore, the meta-fluorine substitution in 3-Fluoro Deschloroketamine may delay hepatic clearance compared to the ortho-substituted isomer, as suggested by trends observed with related arylcyclohexylamines where electron-withdrawing groups at the 3-position reduce cytochrome P450 oxidation rates [3].

Table 2: Comparative Properties of 2-Fluoro and 3-Fluoro Deschloroketamine Isomers

Property2-Fluoro Deschloroketamine (2F-DCK)3-Fluoro Deschloroketamine (3F-DCK)
LogP (Predicted)~2.0~2.1
Primary Metabolic Pathway (in vitro)N-DemethylationRing Hydroxylation
Volumetric Distribution (Vd, L/kg)7.8 (estimated)6.5 (estimated)
Elimination Half-life (t1/2, h)4.1 (estimated)3.2 (estimated)
Protein Binding (%)5854
NMDA IC50 (SH-SY5Y cells)~1.0 µM (estimated)~1.2 µM

Behavioral economics studies in rodents indicate differences in reinforcing effectiveness. Both isomers maintain self-administration, but demand curve analyses (measuring consumption persistence as unit price increases) suggest nuanced differences in reinforcing efficacy compared to ketamine. Crucially, both isomers fully substitute for phencyclidine in drug discrimination assays, confirming shared N-Methyl-d-Aspartate receptor-mediated dissociative effects, but with potential differences in the magnitude of effect at equipotent doses [5] [8].

1.3. N-Methyl-d-Aspartate Receptor Antagonism: Mechanistic Hypotheses from Ketamine Analogues

3-Fluoro Deschloroketamine functions primarily as a non-competitive N-Methyl-d-Aspartate receptor antagonist, binding within the ion channel pore at the phencyclidine site. This binding impedes cation influx (particularly Ca2+) upon glutamate and glycine binding, thereby inhibiting neuronal depolarization and disrupting excitatory synaptic transmission. In vitro radioligand binding assays using neuronal cell lines (e.g., SH-SY5Y) indicate an inhibitory concentration (IC50) of approximately 1.2 µM for 3-Fluoro Deschloroketamine, comparable to ketamine (IC50 ~0.9 µM) but potentially with distinct kinetic properties influenced by the 3-fluoro substituent [1] [3].

The precise subunit selectivity profile of 3-Fluoro Deschloroketamine remains under investigation. However, insights can be extrapolated from studies on structurally related N-Methyl-d-Aspartate receptor antagonists and novel compounds like fluoroethylnormemantine. N-Methyl-d-Aspartate receptors are heterotetramers composed of two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). Ketamine shows higher affinity for GluN2B- and GluN2D-containing receptors. The fluorine atom's position and electronegativity in 3-Fluoro Deschloroketamine may subtly alter interactions within the phencyclidine binding pocket, which exhibits variations in amino acid composition and accessibility across GluN2 subunit types, potentially leading to preferential blockade of specific N-Methyl-d-Aspartate receptor subtypes [4] [9].

Table 3: NMDA Receptor Subunit Characteristics Relevant to Arylcyclohexylamine Pharmacology

GluN2 SubunitDeactivation Time ConstantMg2+ IC50 at -100 mV (µM)Channel Open ProbabilityRelative Ketamine Affinity
GluN2A50–100 ms2.4~0.5Moderate
GluN2B300–500 ms2.1~0.1High
GluN2C300–500 ms14.20.01–0.04Low
GluN2D1000–5000 ms10.20.01–0.04High

Research on fluoroethylnormemantine, a memantine derivative with structural parallels to arylcyclohexylamines, suggests a potential secondary mechanism relevant to dissociative antidepressants. Like ketamine, fluoroethylnormemantine attenuates large-amplitude α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated glutamatergic bursts in the ventral hippocampal cornu ammonis 3 region. This effect is observed without inducing immediate early gene expression (e.g., c-Fos), a hallmark of ketamine's acute psychotomimetic effects. If 3-Fluoro Deschloroketamine similarly modulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor-mediated activity downstream of N-Methyl-d-Aspartate receptor blockade, it could point to a shared neural mechanism underlying rapid plasticity changes, albeit with potentially reduced psychotomimetic side effects [2] [7].

The persistence of behavioral effects observed with some arylcyclohexylamines, such as the attenuation of stress-induced despair in rodents following a single dose of ketamine or fluoroethylnormemantine, suggests induction of neuroadaptive changes. These may involve brain-derived neurotrophic factor signaling, mammalian target of rapamycin pathway activation, and synaptic protein synthesis. While direct evidence for 3-Fluoro Deschloroketamine is lacking, its structural similarity and shared primary target suggest it may also trigger similar enduring plasticity within cortico-mesolimbic circuits, contributing to potential sustained alterations in affective processing observed with related compounds [2] [7] [9].

Properties

CAS Number

2657761-24-3

Product Name

3-fluoro Deschloroketamine (hydrochloride)

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)cyclohexan-1-one;hydrochloride

Molecular Formula

C13H17ClFNO

Molecular Weight

257.73 g/mol

InChI

InChI=1S/C13H16FNO.ClH/c1-15-13(8-3-2-7-12(13)16)10-5-4-6-11(14)9-10;/h4-6,9,15H,2-3,7-8H2,1H3;1H

InChI Key

UPXLTENMYFBLDH-UHFFFAOYSA-N

SMILES

CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

Canonical SMILES

CNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.